An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-chloro-N-(2-methylcyclohexyl)acetamide
An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-chloro-N-(2-methylcyclohexyl)acetamide
Abstract
This technical guide provides a comprehensive analysis of 2-chloro-N-(2-methylcyclohexyl)acetamide, a valuable chemical intermediate in medicinal chemistry and pharmaceutical research.[1] The document delves into the molecule's structural intricacies, including its significant stereochemical properties, and offers a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution. Spectroscopic characterization methods are outlined to ensure product validation, and potential applications, particularly in the development of novel therapeutics, are discussed. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.
Introduction and Strategic Importance
N-substituted 2-chloroacetamides are a class of compounds recognized for their utility as versatile precursors and building blocks in organic synthesis.[1] The reactivity of the α-chloro-substituted amide group makes them valuable pharmacophores and intermediates, capable of forming covalent bonds with biological targets or serving as scaffolds for more complex molecules.[1][2] The title compound, 2-chloro-N-(2-methylcyclohexyl)acetamide, embodies these characteristics. Its structure, which combines a reactive chloroacetamide group with a lipophilic and sterically influential 2-methylcyclohexyl moiety, makes it a subject of interest for structure-activity relationship (SAR) studies.[1] Analogues of this compound have been investigated for potential antidepressant activity by targeting the monoamine oxidase (MAO) system, highlighting its relevance in medicinal chemistry.[1]
Molecular Structure and Physicochemical Properties
A foundational understanding of a molecule begins with its basic chemical and physical properties. These data are crucial for experimental design, from selecting appropriate solvents to predicting behavior in biological systems.
Key Identifiers and Properties
The fundamental properties of 2-chloro-N-(2-methylcyclohexyl)acetamide are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(2-methylcyclohexyl)acetamide | PubChem[1] |
| CAS Number | 592474-65-2 | Benchchem[1] |
| Molecular Formula | C₉H₁₆ClNO | Benchchem[1] |
| Molecular Weight | 189.68 g/mol | Benchchem[1] |
| Canonical SMILES | CC1CCCCC1NC(=O)CCl | Chemspace[3] |
| InChI Key | SOESMQGNIBIAOH-UHFFFAOYSA-N | Benchchem[1] |
Stereochemistry: The Core Structural Challenge
A critical feature of 2-chloro-N-(2-methylcyclohexyl)acetamide is its stereochemistry. The 2-methylcyclohexyl group possesses two stereogenic centers: one at C1 (the carbon attached to the nitrogen) and another at C2 (the carbon bearing the methyl group).[1] This gives rise to four possible stereoisomers, which can be categorized as two pairs of diastereomers: cis and trans.[1]
The spatial arrangement of the methyl group relative to the acetamide substituent significantly impacts the molecule's overall shape, lipophilicity, and ability to interact with biological targets.[1] Any synthesis or biological evaluation of this compound must account for this isomeric complexity. The starting material, 2-methylcyclohexylamine, is often supplied as a mixture of cis and trans isomers, which will result in a corresponding mixture of diastereomeric products unless a stereospecific synthesis or subsequent separation is performed.
Synthesis and Characterization
The most direct and widely used method for synthesizing N-substituted amides is the reaction between an amine and an acyl chloride.[][5] This nucleophilic acyl substitution is efficient, high-yielding, and proceeds under mild conditions.[][6]
Synthesis Mechanism and Rationale
The synthesis involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-methylcyclohexylamine onto the electrophilic carbonyl carbon of 2-chloroacetyl chloride.[7] This forms a tetrahedral intermediate. The reaction is driven forward by the reformation of the carbonyl double bond and the expulsion of the chloride ion, which is an excellent leaving group.[5][7]
A crucial component of this reaction is the use of a non-nucleophilic base, such as triethylamine or pyridine.[][6] This base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed.[5] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Using at least two equivalents of the starting amine can also achieve this, where one equivalent acts as the nucleophile and the second acts as the base, but this is less atom-economical.[5]
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and performed by qualified personnel with appropriate safety precautions.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylcyclohexylamine (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.1 eq).
-
Cooling: Cool the stirring mixture to 0°C using an ice-water bath. This is critical as the reaction with acyl chlorides is often exothermic.[]
-
Addition: Add 2-chloroacetyl chloride (1.05 eq) dropwise to the cooled solution via a dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-chloro-N-(2-methylcyclohexyl)acetamide.
Spectroscopic Characterization
Validation of the synthesized product is paramount. The following are expected spectroscopic signatures for confirming the molecular structure.
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Amide N-H | Broad singlet, δ ~6.0-8.0 ppm | The proton on the nitrogen atom, often broadened by quadrupole effects and exchange. |
| Chloro-methylene (-CH ₂Cl) | Singlet, δ ~4.0-4.3 ppm | Protons adjacent to an electron-withdrawing chlorine atom and carbonyl group are deshielded.[8][9] | |
| Cyclohexyl CH -N | Multiplet, δ ~3.7-4.0 ppm | The proton on the carbon attached to the amide nitrogen is deshielded. | |
| Cyclohexyl CH -CH₃ | Multiplet | The proton on the carbon bearing the methyl group. | |
| Cyclohexyl -CH ₂- & Methyl -CH ₃ | Multiplets/Doublet, δ ~0.8-2.0 ppm | Aliphatic protons in the cyclohexyl ring and the methyl group. | |
| ¹³C NMR | Carbonyl (C =O) | δ ~164-167 ppm | The characteristic chemical shift for an amide carbonyl carbon.[8][10] |
| Chloro-methylene (-C H₂Cl) | δ ~42-44 ppm | Carbon adjacent to the electronegative chlorine atom.[8] | |
| Cyclohexyl C -N | δ ~50-55 ppm | The carbon atom directly bonded to the nitrogen. | |
| Other Cyclohexyl & Methyl Carbons | δ ~20-40 ppm | Aliphatic carbons in the upfield region of the spectrum. | |
| FT-IR | N-H Stretch | ~3300 cm⁻¹ (sharp/medium) | Characteristic stretching vibration of a secondary amide N-H bond. |
| C=O Stretch (Amide I band) | ~1650 cm⁻¹ (strong) | A very strong and characteristic absorption for the amide carbonyl group. | |
| C-Cl Stretch | ~700-800 cm⁻¹ | Stretching vibration for the carbon-chlorine bond. | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 189.1 (¹²C₉¹H₁₆³⁵Cl¹⁴N¹⁶O) | The molecular weight of the compound. |
| Isotope Peak (M+2) | m/z = 191.1 | A characteristic peak at ~33% the intensity of M⁺, confirming the presence of one chlorine atom due to the natural abundance of the ³⁷Cl isotope. |
Applications and Future Directions
The chloroacetamide functional group is a key feature in a variety of biologically active molecules, including herbicides and compounds with potential therapeutic uses.[11] Derivatives have shown promise as antimicrobial, antioxidant, and anticancer agents.[2][12][13] The N-substituent plays a significant role in modulating the compound's lipophilicity and steric profile, which can influence its interaction with biological targets and its ability to cross cell membranes.[1]
Specifically, 2-chloro-N-(2-methylcyclohexyl)acetamide serves as an important intermediate.[1] The chlorine atom provides a reactive handle for nucleophilic substitution reactions, allowing for the straightforward synthesis of more complex derivatives. Its structural analogues have been used as starting materials in the development of potential antidepressant compounds, indicating a clear trajectory for its use in medicinal chemistry programs.[1] Future research could focus on synthesizing stereochemically pure cis and trans isomers to investigate the impact of stereochemistry on biological activity, a crucial step in optimizing lead compounds in drug discovery.
Conclusion
2-chloro-N-(2-methylcyclohexyl)acetamide is a structurally significant molecule whose utility is defined by the interplay of its reactive chloroacetamide moiety and its stereochemically complex 2-methylcyclohexyl group. Its synthesis is readily achievable through established and reliable amidation protocols. A thorough understanding of its properties, stereoisomers, and spectroscopic signatures is essential for its effective use as a building block in the synthesis of novel compounds for pharmaceutical and agrochemical research.
References
-
Chemspace. 2-chloro-N-(2-methylcyclohexyl)acetamide - C9H16ClNO | CSSS00000182742. Available at: [Link]
-
MDPI. (2025, August 04). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Available at: [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
Chemistry Steps. (2025, October 04). Converting Amines to Amides. Available at: [Link]
-
Taylor & Francis Online. (2024, September 11). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Available at: [Link]
-
ResearchGate. (2020, February 07). New chloroamide-steroid derivative with biological activity on a casein kinase 2 (CK2). Available at: [Link]
-
SciELO SA. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Available at: [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
PMC. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available at: [Link]
-
ResearchGate. (2025, June 28). (PDF) N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Available at: [Link]
Sources
- 1. 2-Chloro-N-(2-methylcyclohexyl)acetamide|CAS 592474-65-2 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem-space.com [chem-space.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Lab Reporter [fishersci.it]
- 7. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 8. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 10. N-(Adamantan-1-yl)-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]
